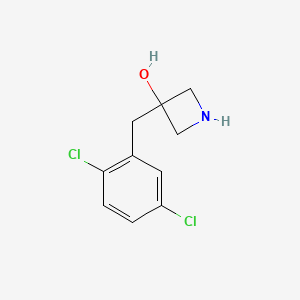

3-(2,5-Dichlorobenzyl)azetidin-3-ol

Description

Significance of Azetidine (B1206935) Scaffolds in Synthetic Methodology Development

Azetidines, as four-membered nitrogen-containing heterocycles, hold a unique position in organic synthesis and medicinal chemistry. rsc.org Their reactivity is largely influenced by significant ring strain, yet they are considerably more stable than their three-membered counterparts, aziridines. rsc.orgrsc.org This balance between reactivity and stability allows for easier handling and unique chemical transformations. rsc.orgrsc.org The development of synthetic methods to create and functionalize azetidine rings is an active area of research, as these scaffolds are considered "privileged" motifs in medicinal chemistry, appearing in numerous bioactive molecules and natural products. rsc.orgnih.gov

The inherent strain in the azetidine ring makes it a good candidate for ring-opening and expansion reactions, providing access to other important heterocyclic systems. rsc.org Furthermore, the rigid, three-dimensional structure of the azetidine scaffold is highly desirable in drug design. enamine.net By restricting the conformational flexibility of a molecule, the azetidine ring can lead to higher binding affinity with biological targets due to a decrease in the entropy of binding. enamine.net This conformational rigidity also improves the reproducibility of results in computational screening methods. enamine.net

Despite their potential, the synthesis of densely functionalized azetidines can be challenging, which has somewhat limited their widespread use. researchgate.net Consequently, the development of new, efficient synthetic routes to access diverse azetidine derivatives remains a key focus for synthetic chemists. nih.govsciencedaily.com

Overview of Dichlorobenzyl Moieties in Contemporary Chemical Design

Compounds containing the dichlorobenzyl moiety have been investigated for a range of therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents. ontosight.ai The inclusion of this group in the design of new molecules is often a strategic choice to modulate their physicochemical and biological profiles.

Research Trajectory of 3-(2,5-Dichlorobenzyl)azetidin-3-ol within Medicinal Chemistry Inquiry

The compound This compound itself is a subject of interest in medicinal chemistry research. While specific, in-depth studies on this exact molecule are not extensively documented in publicly available literature, its structure suggests its potential as a scaffold for the development of novel therapeutic agents. The combination of the versatile azetidin-3-ol (B1332694) core with the electronically and sterically defined 2,5-dichlorobenzyl group makes it an attractive starting point for library synthesis and structure-activity relationship (SAR) studies.

Below is a table summarizing the key properties of the parent compound and related structures.

| Property | Value |

| Molecular Formula | C10H11Cl2NO |

| Molecular Weight | 232.11 g/mol |

| Topological Polar Surface Area (TPSA) | 32.26 Ų |

| LogP | 1.8702 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 2 |

| Data obtained from chemical property databases. chemscene.com |

Structure

3D Structure

Properties

Molecular Formula |

C10H11Cl2NO |

|---|---|

Molecular Weight |

232.10 g/mol |

IUPAC Name |

3-[(2,5-dichlorophenyl)methyl]azetidin-3-ol |

InChI |

InChI=1S/C10H11Cl2NO/c11-8-1-2-9(12)7(3-8)4-10(14)5-13-6-10/h1-3,13-14H,4-6H2 |

InChI Key |

ORNWZUQKAGECAD-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)(CC2=C(C=CC(=C2)Cl)Cl)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis Strategies for 3 2,5 Dichlorobenzyl Azetidin 3 Ol

Retrosynthetic Analysis of the Azetidin-3-ol (B1332694) Core with Dichlorobenzyl Substituent

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgamazonaws.com This process helps in identifying potential synthetic routes. wikipedia.orgias.ac.in For 3-(2,5-Dichlorobenzyl)azetidin-3-ol, the analysis begins by disconnecting the C-C bond between the azetidine (B1206935) ring and the dichlorobenzyl group.

This primary disconnection suggests two key synthons: an electrophilic "2,5-dichlorobenzyl" cation and a nucleophilic "azetidin-3-ol" anion equivalent. The corresponding synthetic equivalents for these synthons would be a 2,5-dichlorobenzyl halide (e.g., bromide or chloride) and a suitable azetidin-3-ol precursor.

Further disconnection of the azetidin-3-ol core reveals its own set of synthetic challenges. The strained four-membered ring is a primary target for retrosynthetic simplification. acs.org A common approach involves breaking the C-N bonds of the azetidine ring, leading to acyclic precursors such as γ-amino alcohols or γ-haloamines. acs.orgcolab.ws The hydroxyl group at the 3-position can be envisioned as arising from the reduction of a corresponding azetidin-3-one (B1332698). colab.wsnih.gov

Therefore, a plausible retrosynthetic pathway for this compound would involve:

Final step: Formation of the C-C bond between a 2,5-dichlorobenzyl Grignard or organolithium reagent and a protected azetidin-3-one, followed by deprotection.

Azetidin-3-one synthesis: Oxidation of a corresponding N-protected azetidin-3-ol. colab.ws

Azetidine ring formation: Intramolecular cyclization of a γ-haloamine or a related precursor. acs.org

Precursor synthesis: Preparation of the γ-haloamine from a suitable amino alcohol or other starting materials.

Precursor Synthesis and Intermediate Derivatization Approaches

The successful synthesis of the target molecule relies on the efficient preparation of key precursors and intermediates.

Synthesis of 2,5-Dichlorobenzyl Halides and Related Precursors

The 2,5-dichlorobenzyl halide is a crucial electrophilic component in the proposed synthesis. The synthesis of these halides typically starts from 2,5-dichlorobenzoic acid or a related derivative.

One common method involves the reduction of 2,5-dichlorobenzoic acid to 2,5-dichlorobenzyl alcohol, followed by conversion to the corresponding halide. For instance, 3,5-dichlorobenzoic acid can be reduced to 3,5-dichlorobenzyl alcohol, which is then chlorinated using thionyl chloride (SOCl₂) to yield 3,5-dichlorobenzyl chloride. google.com A similar strategy can be applied to the 2,5-dichloro isomer.

Alternatively, direct conversion of 2,5-dichlorobenzoic acid to 2,5-dichlorobenzoyl chloride can be achieved, which can then be further manipulated. chemicalbook.comgoogle.com For example, reaction with thionyl chloride can yield the acyl chloride.

The synthesis of 2,5-diaryl-1,5-dienes from allylic bromides using visible-light photoredox catalysis has also been reported, highlighting modern methods for forming related structures. nih.gov While not directly applicable to the synthesis of 2,5-dichlorobenzyl halide, it showcases advanced synthetic techniques.

Formation of Substituted Azetidine Ring Systems

The formation of the substituted azetidine ring is a critical and often challenging step due to the inherent ring strain of the four-membered heterocycle. acs.orgrsc.org Several methods have been developed for the synthesis of azetidines. organic-chemistry.org

One of the most common methods is the intramolecular cyclization of γ-haloamines or their derivatives. acs.org This involves the nucleophilic displacement of a leaving group by a nitrogen atom. Another approach is the reductive cyclization of γ-haloalkyl-imines. For example, treatment of γ-haloalkyl-imines with a reducing agent like sodium borohydride (B1222165) can lead to the formation of N-substituted azetidines in high yields. bham.ac.uk

The use of protecting groups on the nitrogen atom is often necessary to control reactivity and prevent side reactions during the synthesis. Common protecting groups for the azetidine nitrogen include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl). researchgate.net

Key Reaction Pathways for Azetidin-3-ol Formation

The final steps in the synthesis involve the formation of the azetidine ring and the introduction of the hydroxyl group at the 3-position.

Cyclization Reactions for Azetidine Ring Closure

As previously mentioned, intramolecular cyclization is a cornerstone of azetidine synthesis. acs.org The efficiency of the cyclization can be influenced by the nature of the leaving group, the substituents on the carbon chain, and the reaction conditions. Competition between the desired azetidine formation and the formation of a less-strained aziridine (B145994) ring can sometimes be observed. acs.org

The Yang cyclization, a photochemical reaction, offers an alternative route to azetidin-3-ols from α-amino ketones. researchgate.net This intramolecular process involves the formation of a diradical intermediate that cyclizes to form the azetidinol. researchgate.net

Stereoselective and Enantioselective Synthetic Routes

For the synthesis of chiral azetidin-3-ols, stereoselective and enantioselective methods are required. While the target molecule, this compound, is not specified as chiral in this context, the principles of stereoselective synthesis are relevant for creating specific stereoisomers if needed.

Chiral N-tert-butanesulfinyl imines have proven to be versatile intermediates for the enantioselective synthesis of nitrogen-containing heterocycles, including azetidines. researchgate.net The addition of organometallic reagents to these imines often proceeds with high diastereoselectivity. researchgate.net

Gold-catalyzed intermolecular oxidation of alkynes provides a pathway to chiral azetidin-3-ones. nih.gov These can then be reduced stereoselectively to the corresponding azetidin-3-ols. This method avoids the use of potentially hazardous diazo compounds. nih.gov

Optimization of Reaction Conditions for Yield and Purity of this compound

The most plausible synthetic route to this compound involves the Grignard reaction between a protected azetidin-3-one and a 2,5-dichlorobenzylmagnesium halide. The optimization of this key step, along with the preceding and subsequent steps, is crucial for maximizing yield and purity.

A common starting material for this synthesis is N-tert-butoxycarbonyl-azetidin-3-one (1-Boc-azetidin-3-one), which is commercially available. The nitrogen atom of the azetidine ring is protected with a Boc group to prevent side reactions.

Preparation of the Grignard Reagent: 2,5-dichlorobenzyl chloride or bromide is reacted with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, 2,5-dichlorobenzylmagnesium chloride/bromide.

Grignard Reaction: The prepared Grignard reagent is then added to a solution of 1-Boc-azetidin-3-one at a low temperature (typically -78 °C to 0 °C) to prevent side reactions and ensure selective addition to the carbonyl group.

Deprotection: The resulting N-Boc-3-(2,5-dichlorobenzyl)azetidin-3-ol is then deprotected under acidic conditions, for instance, using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent, to yield the final product, this compound.

The optimization of each of these steps is critical for the successful synthesis of the target molecule.

Table 2.4.1: Optimization of Grignard Reaction Conditions

| Parameter | Variation | Effect on Yield | Effect on Purity | Notes |

| Solvent | Diethyl Ether | Moderate | Good | Lower boiling point can make temperature control challenging. |

| Tetrahydrofuran (THF) | High | Good | Higher boiling point, good for Grignard reagent formation. | |

| Temperature | -78 °C | High | High | Minimizes side reactions and enolization of the ketone. |

| 0 °C | Moderate | Moderate | May lead to the formation of byproducts. | |

| Room Temperature | Low | Low | Significant byproduct formation is expected. | |

| Grignard Reagent | 1.1 equivalents | High | Good | A slight excess ensures complete consumption of the ketone. |

| (equivalents) | 1.5 equivalents | High | Moderate | Increased excess can lead to more byproducts. |

| 2.0 equivalents | Moderate | Low | Significant increase in byproducts. | |

| Quenching Agent | Saturated NH₄Cl | Good | Good | Standard quenching agent for Grignard reactions. |

| Water | Moderate | Moderate | Can be too reactive, leading to decomposition of the product. |

Table 2.4.2: Optimization of Deprotection Conditions

| Parameter | Variation | Effect on Yield | Effect on Purity | Notes |

| Acid | Trifluoroacetic Acid (TFA) | High | High | Effective for Boc deprotection, volatile byproducts. |

| Hydrochloric Acid (HCl) | High | Good | Can form the hydrochloride salt of the product. | |

| Solvent | Dichloromethane (DCM) | High | Good | Common solvent for TFA deprotection. |

| Methanol | Moderate | Moderate | Can sometimes participate in side reactions. | |

| Temperature | 0 °C to Room Temp | High | Good | Mild conditions are generally sufficient for Boc removal. |

| Elevated Temperature | High | Moderate | May lead to degradation of the azetidine ring. |

Novel Synthetic Approaches and Catalyst Development for this compound Production

While the Grignard addition to a protected azetidin-3-one represents a standard approach, research into novel synthetic methodologies and catalyst development is ongoing to improve efficiency, reduce waste, and enhance stereoselectivity.

One potential novel approach involves a Barbier-type reaction . This method offers the advantage of a one-pot synthesis where the organometallic reagent is generated in situ in the presence of the carbonyl compound. This can be achieved by reacting 2,5-dichlorobenzyl halide with a metal such as zinc, indium, or samarium(II) iodide in the presence of 1-Boc-azetidin-3-one. This approach can sometimes offer better functional group tolerance and milder reaction conditions compared to the traditional Grignard reaction.

Another area of development is the use of organocatalysis . While not directly applicable to the C-C bond formation in this specific case, organocatalysts could be explored for the asymmetric synthesis of precursors to azetidin-3-one, thereby enabling the production of enantiomerically pure this compound.

Furthermore, flow chemistry presents a promising avenue for the production of this compound. Continuous flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for exothermic reactions like the Grignard addition.

The development of novel catalysts could also focus on improving the efficiency of the Grignard reaction itself. For instance, the use of additives like cerium(III) chloride (CeCl₃) can sometimes suppress side reactions and improve the nucleophilicity of the Grignard reagent, leading to cleaner reactions and higher yields.

While specific literature on the synthesis of this compound is limited, the application of these established and emerging synthetic principles provides a solid framework for its efficient and optimized production.

Advanced Analytical Techniques for Research Oriented Structural Elucidation of 3 2,5 Dichlorobenzyl Azetidin 3 Ol

Comprehensive Spectroscopic Methodologies for Structural Assignment

Spectroscopy is the cornerstone of molecular structure elucidation. By probing the interactions of the molecule with electromagnetic radiation, researchers can piece together its atomic framework.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are employed to assign every proton and carbon atom in the 3-(2,5-Dichlorobenzyl)azetidin-3-ol molecule.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The dichlorobenzyl moiety is expected to show distinct aromatic proton signals in the downfield region, with their splitting patterns dictated by their positions relative to the chlorine atoms. The benzylic protons and the protons on the azetidine (B1206935) ring would appear in the aliphatic region, with their chemical shifts and multiplicities providing key structural clues.

The ¹³C NMR spectrum reveals the number of unique carbon environments. The carbon atoms of the dichlorophenyl ring, the benzylic methylene (B1212753) carbon, the quaternary carbon bearing the hydroxyl group, and the two methylene carbons of the azetidine ring are all expected to give distinct signals. The chemical shifts are indicative of the electronic environment of each carbon atom.

| Assignment | Predicted ¹H NMR Data (in CDCl₃) | Predicted ¹³C NMR Data (in CDCl₃) |

| Aromatic-H | δ 7.20-7.35 (m, 3H) | δ 128.5 (CH), 130.5 (CH), 131.0 (CH), 132.8 (C-Cl), 133.5 (C-Cl), 138.0 (C) |

| Azetidine-H (α to N) | δ 3.40 (t, J=7.5 Hz, 2H) | δ 55.0 (CH₂) |

| Azetidine-H (β to N) | δ 3.25 (t, J=7.5 Hz, 2H) | δ 58.5 (CH₂) |

| Benzyl-H | δ 3.10 (s, 2H) | δ 45.0 (CH₂) |

| NH | δ 2.50 (br s, 1H) | - |

| OH | δ 1.90 (s, 1H) | δ 70.0 (C-OH) |

Note: Predicted data is based on analogous structures and standard chemical shift ranges. Actual experimental values may vary.

Two-dimensional NMR experiments are crucial for confirming these assignments. For instance, a Correlation Spectroscopy (COSY) experiment would show correlations between the coupled protons on the azetidine ring. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would link each proton signal to its directly attached carbon atom. Finally, a Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal long-range (2-3 bond) couplings between protons and carbons, confirming the connectivity between the benzyl (B1604629) group and the quaternary carbon of the azetidine ring.

Mass spectrometry is a vital technique for confirming the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns. For this compound (Molecular Formula: C₁₀H₁₁Cl₂NO), high-resolution mass spectrometry (HRMS) provides an exact mass measurement, which can confirm the elemental composition. chemscene.com

Under electrospray ionization (ESI) conditions, the compound is expected to be observed as a protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 232.02. The characteristic isotopic pattern resulting from the two chlorine atoms (³⁵Cl and ³⁷Cl) would be a key diagnostic feature, showing a distinctive [M]+, [M+2]+, and [M+4]+ pattern.

Tandem mass spectrometry (MS/MS) experiments involve the isolation and fragmentation of the molecular ion, providing information about the molecule's substructures.

| Predicted m/z | Proposed Fragment Identity | Fragmentation Pathway |

| 232.02 | [M+H]⁺ | Protonated parent molecule |

| 214.01 | [M+H - H₂O]⁺ | Loss of water from the tertiary alcohol |

| 158.98 | [C₇H₅Cl₂]⁺ | Cleavage of the C-C bond to form the dichlorobenzyl cation |

| 124.03 | [C₆H₄Cl]⁺ | Loss of a chlorine atom from the dichlorobenzyl cation |

| 74.06 | [C₄H₈NO]⁺ | Fragment containing the azetidine ring after benzylic cleavage |

This fragmentation data allows researchers to piece together the different components of the molecule, thereby confirming the proposed structure.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

For this compound, the IR spectrum would be expected to display several characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the tertiary alcohol, likely participating in hydrogen bonding. The N-H stretching vibration of the secondary amine in the azetidine ring would typically appear in a similar region, around 3350-3250 cm⁻¹. Aliphatic C-H stretching vibrations from the benzyl and azetidine methylene groups would be observed just below 3000 cm⁻¹, while aromatic C-H stretches would appear just above 3000 cm⁻¹. The presence of the aromatic ring would also give rise to characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region. A strong absorption corresponding to the C-Cl stretch is expected in the fingerprint region, typically around 800-600 cm⁻¹. docbrown.info

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300 (broad) | O-H stretch | Tertiary Alcohol |

| ~3280 | N-H stretch | Secondary Amine |

| ~3050 | C-H stretch | Aromatic Ring |

| ~2950-2850 | C-H stretch | Aliphatic (CH₂) |

| ~1600, 1475 | C=C stretch | Aromatic Ring |

| ~1100 | C-O stretch | Tertiary Alcohol |

| ~780 | C-Cl stretch | Aryl Halide |

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the C-C backbone of the aromatic ring, which are often weak in the IR spectrum.

X-ray Crystallography Studies of this compound and its Crystallized Forms

While NMR provides the definitive structure in solution, X-ray crystallography offers an unparalleled, precise determination of the molecular structure in the solid state, revealing exact bond lengths, bond angles, and torsional angles. This technique requires the successful growth of a high-quality single crystal of the compound.

The process would involve dissolving the purified compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly. If successful, the resulting crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the molecule, from which the atomic positions can be determined. nih.govnih.gov

A hypothetical crystallographic study could yield a data set similar to the one below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.8 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Volume (ų) | 1100 |

| Z (molecules/unit cell) | 4 |

| R-factor | < 0.05 |

The crystal structure would confirm the connectivity established by NMR and MS. Furthermore, it would provide invaluable information on the conformation of the azetidine ring (which is typically puckered) and the relative orientation of the dichlorobenzyl group. Crucially, it would also reveal the intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonds involving the hydroxyl (O-H) and amine (N-H) groups, which act as hydrogen bond donors, and the nitrogen and oxygen atoms, which can act as acceptors.

Chromatographic Separations and Purity Assessment Methods in Synthetic Research

Chromatographic methods are essential in any research involving synthetic chemistry, both for the purification of the final product and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of moderately polar organic compounds like this compound.

For analytical purposes, a reverse-phase HPLC method would be developed to assess the purity of a synthesized batch. This involves injecting a small sample onto a column containing a nonpolar stationary phase (e.g., C18 silica). The compound is then eluted using a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A UV detector is commonly used for detection, as the dichlorophenyl group will absorb UV light strongly. The purity is determined by the area percentage of the main peak relative to any impurity peaks.

For preparative purposes, the same principles apply but on a larger scale. A larger column is used, and a larger amount of the crude product is injected. The eluent corresponding to the peak of the desired compound is collected, and the solvent is then removed to yield the highly purified product.

| Parameter | Typical Analytical HPLC Conditions |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Retention Time | Dependent on exact conditions, but expected in the mid-to-late part of the gradient |

This method would effectively separate the target compound from starting materials, by-products, and other impurities, ensuring that material used for further research is of the highest possible purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the identification and quantification of volatile and semi-volatile byproducts and impurities that may be present in the final product of this compound. The high separation efficiency of gas chromatography combined with the precise mass analysis of a mass spectrometer allows for the detailed characterization of the compound's purity profile. This is crucial for understanding the reaction pathways, optimizing synthesis conditions, and ensuring the quality of the final compound for research applications.

The synthesis of this compound, often achieved through methods like the Grignard reaction, can introduce various impurities. organicchemistrytutor.comyoutube.comgoogle.comlibretexts.org A common synthetic route involves the reaction of a 2,5-dichlorobenzylmagnesium halide (a Grignard reagent) with an N-protected azetidin-3-one (B1332698). colab.ws Volatile impurities may originate from starting materials, solvents, or side reactions.

Detailed Research Findings

Analysis via GC-MS is particularly effective for detecting non-polar volatile impurities. For instance, residual starting materials such as 2,5-dichlorobenzyl chloride or impurities within it, like other isomers of dichlorobenzyl chloride or toluene, can be readily detected. researchgate.net Solvents used in the synthesis, typically ethers like diethyl ether or tetrahydrofuran (B95107) (THF), are also easily identified.

However, the target compound, this compound, and other polar byproducts possess hydroxyl and secondary amine functionalities. These groups render the molecules less volatile and prone to thermal degradation in the hot GC injection port, leading to poor chromatographic peak shape and unreliable results. jfda-online.com To overcome this, chemical derivatization is an essential sample preparation step. jfda-online.comresearchgate.net Silylation is a common and effective derivatization strategy, where active hydrogens in -OH and -NH groups are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. researchgate.net This process increases the volatility and thermal stability of the analytes, making them amenable to GC-MS analysis.

A typical GC-MS analysis would involve:

Sample Preparation: Dissolution of the sample in a suitable solvent, followed by derivatization (e.g., heating with BSTFA) to convert polar analytes into their volatile TMS-ethers/amines.

GC Separation: Injection of the prepared sample onto a capillary column (e.g., a 5% phenyl polymethylsiloxane column like a DB-5MS). The column oven temperature is programmed to ramp up gradually, separating compounds based on their boiling points and interactions with the stationary phase. mdpi.comcmbr-journal.com

MS Detection and Identification: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact, EI). The resulting fragmentation patterns are characteristic of the molecule's structure. By comparing these mass spectra to libraries (like NIST) and analyzing the fragmentation, unknown impurities can be identified. nih.gov

The table below presents potential volatile byproducts and impurities that could be identified during the GC-MS analysis of a this compound synthesis product. The data is representative and illustrates the type of information obtained from a GC-MS experiment.

| Compound Name | Potential Origin | Derivatization Required | Expected Key Mass Fragments (m/z) |

|---|---|---|---|

| Toluene | Grignard Reagent Impurity | No | 91, 92 |

| 2,5-Dichlorobenzyl chloride | Unreacted Starting Material | No | 159, 124, 89 |

| N-Boc-azetidin-3-one | Unreacted Starting Material | No | 171, 115, 57 |

| 1,2-bis(2,5-dichlorophenyl)ethane | Grignard Side Reaction (Wurtz Coupling) | No | 318, 159 |

| This compound (as TMS derivative) | Target Compound | Yes (Silylation) | 321 (M-15), 232, 159 |

| N-Boc-azetidin-3-ol (as TMS derivative) | Byproduct (Ketone Reduction) | Yes (Silylation) | 245 (M+), 172, 73 |

This systematic approach using GC-MS ensures a thorough characterization of the volatile impurity profile of this compound, which is indispensable for controlling the quality of the material for advanced research purposes.

Structure Activity Relationship Sar Investigations of 3 2,5 Dichlorobenzyl Azetidin 3 Ol Analogues

Systematic Modification of the Azetidine (B1206935) Ring System and its Impact on Biological Interactions

The systematic modification of the azetidine ring is a common strategy to explore and optimize biological interactions. For azetidin-3-ol (B1332694) derivatives, key modifications could include alterations at the N1-position, substitution at the C2 and C4 positions, and inversion of stereochemistry at the C3-hydroxyl group.

While no direct studies on 3-(2,5-Dichlorobenzyl)azetidin-3-ol are available, research on other azetidine series highlights the importance of the ring system. For instance, in a series of azetidine-based STAT3 inhibitors, the transformation from (R)-proline-amides to (R)-azetidine-2-carboxamides resulted in a significant enhancement of potency. acs.org This underscores that even subtle changes to the azetidine core can profoundly influence biological activity. In another study concerning P2Y12 receptor antagonists, matched-pair analysis of azetidine and piperidine (B6355638) analogues revealed a tenfold higher clearance for the azetidines, demonstrating the ring's impact on pharmacokinetic properties. nih.gov

For this compound, one could hypothesize that N-alkylation or N-acylation of the azetidine nitrogen would modulate the compound's polarity, basicity, and ability to form hydrogen bonds, thereby affecting its interaction with a biological target. Furthermore, the introduction of substituents on the azetidine ring itself could influence the molecule's conformational preferences and introduce new interaction points.

Table 1: Hypothetical Modifications of the Azetidine Ring in this compound and their Potential Impact

| Modification Site | Type of Modification | Potential Impact on Biological Interactions |

| N1-Position | Alkylation, Acylation, Arylation | Altered polarity, basicity, and steric bulk, potentially affecting target binding and selectivity. |

| C2/C4-Positions | Alkyl or functional group substitution | Introduction of new chiral centers and interaction points; could influence ring pucker and overall conformation. |

| C3-Hydroxyl | Inversion of stereochemistry, Esterification, Etherification | Altered hydrogen bonding capacity and steric interactions within the binding pocket. |

Exploration of Substituent Effects on the Dichlorobenzyl Moiety

The 2,5-dichlorobenzyl group is a crucial pharmacophoric element, and its modification is a standard approach in SAR studies. The position and nature of the substituents on the phenyl ring can significantly affect electronic properties, lipophilicity, and steric interactions with a target protein.

While specific data for this compound is unavailable, studies on other scaffolds with dichlorophenyl rings offer insights. For example, in a series of neurokinin-2 (NK2) antagonists, a 3,4-dichlorophenyl group was found to be important for activity. researchgate.net Shifting the chlorine atoms to the 2,5-positions, as in the title compound, would alter the electronic distribution and steric profile, which could lead to different binding modes or affinities.

A systematic exploration would involve varying the number, position, and type of substituents on the benzyl (B1604629) ring. This could include moving the chlorine atoms to other positions (e.g., 3,4- or 3,5-dichloro), replacing them with other halogens (F, Br, I) to probe the role of electronics and size, or introducing electron-donating or -withdrawing groups to modulate the electronic character of the ring.

Table 2: Potential Substituent Modifications on the Dichlorobenzyl Moiety and their Rationale

| Modification | Rationale |

| Isomeric Dichlorobenzyl Groups (e.g., 3,4-dichloro, 3,5-dichloro) | To investigate the importance of the chlorine substitution pattern for optimal interaction with the target. |

| Other Halogen Substituents (F, Br, I) | To evaluate the effect of halogen size, electronegativity, and ability to form halogen bonds. |

| Electron-Donating Groups (e.g., -CH3, -OCH3) | To probe the effect of increased electron density on the aromatic ring. |

| Electron-Withdrawing Groups (e.g., -CF3, -CN) | To assess the impact of reduced electron density and potential for specific interactions. |

Conformational Analysis and its Correlation with Molecular Recognition

The three-dimensional shape of a molecule, dictated by its conformational preferences, is critical for molecular recognition by a biological target. The azetidine ring in this compound introduces a degree of rigidity, yet the molecule retains flexibility, particularly around the bond connecting the benzyl group to the azetidine ring and the orientation of the hydroxyl group.

Conformational analysis, typically performed using computational methods like molecular mechanics or quantum chemistry calculations, and validated by experimental techniques such as NMR spectroscopy, would be essential to understand the preferred spatial arrangement of the key functional groups. The relative orientation of the dichlorobenzyl ring, the azetidine ring, and the tertiary alcohol is likely to be a key determinant of biological activity.

Although no conformational analysis has been published for this compound, research on other azetidine-containing compounds has demonstrated the importance of such studies. For instance, the stereoselective synthesis of azetidin-3-ones highlights the ability to control the three-dimensional structure of the azetidine core. nih.gov

Pharmacophore Identification and Lead Optimization Strategies Based on this compound Core

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. For this compound, a putative pharmacophore would likely include a hydrophobic region (the dichlorobenzyl group), a hydrogen bond donor/acceptor (the hydroxyl group), and another hydrogen bond acceptor (the azetidine nitrogen).

The identification of a pharmacophore model is a crucial step in lead optimization. researchgate.net It guides the design of new analogues with improved potency, selectivity, and pharmacokinetic properties. Once a pharmacophore is established, lead optimization strategies can be employed. These may include:

Scaffold Hopping: Replacing the azetidine ring with other small, constrained rings to explore new chemical space while retaining the key pharmacophoric features.

Bioisosteric Replacement: Substituting the chlorine atoms or the hydroxyl group with other functional groups that have similar physicochemical properties to improve metabolic stability or other ADME (absorption, distribution, metabolism, and excretion) parameters.

Structure-Based Drug Design: If the threedimensional structure of the biological target is known, computational docking studies can be used to predict the binding mode of this compound and its analogues, guiding the design of new compounds with enhanced interactions.

Molecular Interaction and Biological Target Engagement Research for 3 2,5 Dichlorobenzyl Azetidin 3 Ol

In Vitro Receptor Binding Affinity Profiling against Dopamine (B1211576) Receptor Subtypes (e.g., D3, D2, D1)

There is no available data on the binding affinity of 3-(2,5-Dichlorobenzyl)azetidin-3-ol for dopamine receptor subtypes D1, D2, or D3, or any other receptor.

Mechanistic Studies of this compound as a Receptor Ligand (e.g., Agonism, Antagonism, Partial Agonism)

Without binding data, no functional studies have been performed or published that would characterize this compound as an agonist, antagonist, or partial agonist at any receptor.

Allosteric Modulation Investigations of Receptor Function by this compound

There are no published investigations into the potential allosteric modulatory effects of this compound on any receptor.

Investigation of Cellular Signal Transduction Pathways Affected by this compound

The effects of this compound on any intracellular signaling pathways have not been documented in the scientific literature.

Enzyme Inhibition or Activation Studies

There is no information available regarding the ability of this compound to inhibit or activate any enzymes.

Computational Chemistry and Theoretical Modeling Studies of 3 2,5 Dichlorobenzyl Azetidin 3 Ol

Molecular Docking Simulations of 3-(2,5-Dichlorobenzyl)azetidin-3-ol with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov It is a critical tool in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a protein target. The azetidine (B1206935) ring is a four-membered nitrogen-containing heterocycle that is a structural feature in a number of biologically active compounds, including some approved drugs. mit.eduresearchgate.net Derivatives of azetidine have been investigated for a range of biological activities, including as enzyme inhibitors and receptor modulators. researchgate.netnih.gov

For this compound, molecular docking simulations would be employed to screen for potential biological targets. The dichlorobenzyl moiety and the azetidin-3-ol (B1332694) core would be assessed for their contributions to binding within the active sites of various proteins. The process involves preparing the three-dimensional structure of the ligand and the target protein, followed by a search algorithm to explore possible binding poses, which are then ranked using a scoring function to estimate the binding affinity.

Table 1: Hypothetical Molecular Docking Results for this compound with Potential Biological Targets

This table is for illustrative purposes and does not represent published experimental data.

| Target Protein | Protein Data Bank (PDB) ID | Predicted Binding Affinity (kcal/mol) |

| Monoamine Oxidase B (MAO-B) | 2V5Z | -8.5 |

| Acetylcholinesterase (AChE) | 4EY7 | -9.2 |

| Cannabinoid Receptor 1 (CB1) | 5TGZ | -7.9 |

| DNA Polymerase Theta (Polθ) | 7LSS | -8.1 |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. psu.eduepstem.net These methods provide detailed information about molecular orbitals, charge distribution, and other electronic properties that govern a molecule's behavior. For this compound, quantum chemical calculations can predict key descriptors that influence its pharmacokinetic and pharmacodynamic profiles.

Calculations would typically involve geometry optimization of the molecule to find its most stable conformation, followed by the computation of electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap, are important indicators of chemical reactivity and the ability of the molecule to participate in charge transfer interactions. The molecular electrostatic potential (MEP) map would reveal the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential), which are crucial for understanding non-covalent interactions with a biological target. epstem.net The dichlorobenzyl group is expected to significantly influence the electronic properties of the molecule. youtube.com

Table 2: Predicted Electronic Properties of this compound from Theoretical Calculations

This table is for illustrative purposes and does not represent published experimental data.

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 D |

| Polar Surface Area (PSA) | 32.3 Ų |

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Receptor Complex Stability

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. nih.govfrontiersin.org For this compound, MD simulations can be used to explore its conformational landscape and to assess the stability of its complex with a biological target, as predicted by molecular docking. mdpi.com

An MD simulation would typically start with the docked complex of the ligand and the protein, which is then solvated in a water box with ions to mimic physiological conditions. The system's energy is minimized, and then it is gradually heated and equilibrated. The production phase of the simulation involves running the simulation for a period of nanoseconds to microseconds, during which the trajectory of all atoms is recorded. Analysis of the trajectory can reveal the stability of the ligand in the binding pocket, the flexibility of different parts of the protein, and the role of water molecules in mediating interactions. Key parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to assess the stability of the complex. mdpi.com

In Silico Prediction of Binding Modes and Interaction Hotspots

The prediction of binding modes and the identification of interaction hotspots are direct outcomes of molecular docking and molecular dynamics simulations. mdpi.com This analysis provides a detailed picture of how this compound interacts with the amino acid residues in the active site of a potential target protein.

Key interactions that contribute to binding affinity and specificity include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. The hydroxyl group of the azetidin-3-ol moiety is a potential hydrogen bond donor and acceptor. The dichlorobenzyl group can participate in hydrophobic and halogen bonding interactions. Identifying these "hotspots" of interaction is crucial for understanding the basis of molecular recognition and for guiding the rational design of more potent and selective derivatives.

Table 3: Hypothetical Key Interactions of this compound with a Putative Binding Site

This table is for illustrative purposes and does not represent published experimental data.

| Interacting Residue | Interaction Type |

| Asp121 | Hydrogen Bond |

| Tyr398 | Pi-Pi Stacking |

| Phe343 | Hydrophobic |

| Trp432 | Hydrophobic |

| Ser124 | Hydrogen Bond |

Development of QSAR Models for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov To develop a QSAR model for derivatives of this compound, a dataset of structurally related molecules with experimentally determined biological activities would be required.

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be electronic, steric, hydrophobic, or topological in nature. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like artificial neural networks (ANN), are then used to create a model that correlates these descriptors with the observed biological activity. imist.ma A robust QSAR model can be used to predict the activity of novel, unsynthesized derivatives, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.

An example of a generic QSAR equation is: log(1/IC₅₀) = β₀ + β₁(logP) + β₂(PSA) + β₃(Dipole) + ...

Where IC₅₀ is the half-maximal inhibitory concentration, and logP, PSA, and Dipole are molecular descriptors. The coefficients (β) are determined by the regression analysis.

Chemical Reactivity and Transformation Studies of 3 2,5 Dichlorobenzyl Azetidin 3 Ol

Derivatization Reactions for the Synthesis of Novel Analogues and Prodrugs

The structural framework of 3-(2,5-Dichlorobenzyl)azetidin-3-ol, featuring a secondary amine and a tertiary alcohol, presents key sites for derivatization. These reactions are fundamental for creating analogues for structure-activity relationship (SAR) studies or for developing prodrugs to modify physicochemical properties.

The secondary amine of the azetidine (B1206935) ring is a primary target for modification. Standard reactions include N-alkylation, N-acylation, N-sulfonylation, and reductive amination. These transformations would yield a variety of analogues with altered basicity, lipophilicity, and hydrogen bonding capacity. For instance, acylation with various acid chlorides or anhydrides would produce a library of N-acyl derivatives.

The tertiary hydroxyl group is another key functional handle. While generally less reactive than primary or secondary alcohols, it can be functionalized to form ethers or esters. Esterification, in particular, is a common strategy for prodrug synthesis. By converting the polar alcohol to a less polar ester, membrane permeability can be enhanced. These esters are often designed to be hydrolyzed by endogenous esterase enzymes in the body to release the active parent compound.

While specific derivatization studies for this compound are not detailed in publicly available literature, the synthesis of similar structures, such as 3-(2-Methoxy-5-methylbenzyl)azetidin-3-ol, often involves multi-step sequences where the azetidine ring is a key building block.

Table 1: Potential Derivatization Reactions of this compound This table is illustrative and based on general chemical principles, as specific experimental data was not found.

| Reaction Type | Reagent/Condition Example | Potential Product | Purpose |

|---|---|---|---|

| N-Acylation | Acetyl chloride, Triethylamine | 3-(2,5-Dichlorobenzyl)-1-acetylazetidin-3-ol | Analogue Synthesis (SAR) |

| N-Alkylation | Methyl iodide, K₂CO₃ | 3-(2,5-Dichlorobenzyl)-1-methylazetidin-3-ol | Analogue Synthesis (SAR) |

| O-Esterification | Acetic anhydride, Pyridine | 3-(2,5-Dichlorobenzyl)azetidin-3-yl acetate | Prodrug Development |

| N-Sulfonylation | Methanesulfonyl chloride, Base | 3-(2,5-Dichlorobenzyl)-1-(methylsulfonyl)azetidin-3-ol | Analogue Synthesis (SAR) |

Investigation of Chemical Stability under Various Environmental Conditions

The chemical stability of a compound is critical for ensuring its purity and integrity during research, storage, and handling. Stability is typically assessed under forced degradation conditions, including varying pH, light exposure, and temperature. researchgate.net

For this compound, the strained four-membered azetidine ring could be susceptible to degradation under strongly acidic or basic conditions. researchgate.net At low pH, the ring nitrogen would be protonated, which might activate the ring toward nucleophilic attack or ring-opening reactions. Conversely, at high pH, the stability could also be compromised. Studies on similar heterocyclic compounds often reveal a V-shaped or U-shaped pH-rate profile, where the compound is most stable at an intermediate pH. researchgate.net For example, studies on other compounds have shown maximum stability at specific pH values, with increased degradation in highly acidic or alkaline environments. mdpi.comnih.gov

Exposure to elevated temperatures can accelerate degradation pathways, such as oxidation or elimination reactions involving the hydroxyl group. Photostability is also a key parameter, as the dichlorobenzene moiety could absorb UV light, potentially leading to photolytic cleavage or other rearrangements.

Table 2: Representative Stability Profile of a Research Compound under Forced Degradation This table presents exemplary data to illustrate stability testing concepts, as specific results for this compound are not available.

| Condition | Time | Percent of Parent Compound Remaining |

|---|---|---|

| pH Stability (at 37°C) | ||

| pH 1.2 (0.1 N HCl) | 24 h | 85.2% |

| pH 7.4 (Phosphate Buffer) | 24 h | 99.1% |

| pH 10.0 (Carbonate Buffer) | 24 h | 92.5% |

| Thermal Stability | ||

| 60°C | 7 days | 96.3% |

| Photostability (ICH Q1B) | ||

| UV/Vis Light Exposure | 24 h | 94.7% |

Oxidation and Reduction Chemistry of the this compound Framework

The redox chemistry of this compound is centered on its tertiary alcohol and the azetidine ring.

Oxidation: The tertiary alcohol is resistant to oxidation under standard conditions that would typically convert primary or secondary alcohols to aldehydes or ketones. Strong oxidizing agents would be required to cleave the carbon-carbon bonds adjacent to the alcohol, leading to degradation of the molecule. The secondary amine in the azetidine ring could potentially be oxidized to a nitroxide radical or other species under specific oxidative stress conditions. General principles of oxidation for similar azetidine-containing molecules suggest that the hydroxyl group could be oxidized to form a ketone, though this is less likely for a tertiary alcohol.

Reduction: The dichlorobenzyl group is the most likely site for reduction. Catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) could potentially lead to de-chlorination, sequentially removing the chlorine atoms from the benzene (B151609) ring to yield mono-chloro and non-chlorinated benzyl (B1604629) analogues. The tertiary alcohol is generally stable to reduction, although harsh reducing agents could potentially lead to its cleavage (hydrogenolysis).

Table 3: Potential Redox Reactions of this compound This table is illustrative and based on predictable chemical transformations.

| Reaction Type | Reagent/Condition | Potential Product(s) |

|---|---|---|

| Oxidation | N/A (Tertiary alcohol is non-oxidizable) | No reaction at the alcohol |

| Reduction (Dehalogenation) | H₂, Pd/C, Ethanol | 3-(2-Chlorobenzyl)azetidin-3-ol and/or 3-(5-Chlorobenzyl)azetidin-3-ol, 3-Benzylazetidin-3-ol |

Metabolic Pathway Elucidation at a Chemical Transformation Level

Understanding the metabolic fate of a compound at a chemical level is crucial. This is often first investigated using in vitro models, such as liver microsomes, which contain key drug-metabolizing enzymes like the Cytochrome P450 (CYP) superfamily. xenotech.complos.org These assays measure the rate at which the parent compound is consumed over time, providing data on its intrinsic clearance and metabolic half-life. nih.gov

For this compound, several metabolic transformations can be predicted:

Oxidation: The aromatic ring is a probable site for hydroxylation, catalyzed by CYP enzymes, to form phenolic metabolites. The benzylic position could also undergo hydroxylation.

N-Dealkylation: While this compound has a benzyl group attached to a quaternary carbon, complex rearrangements or ring-opening are potential, albeit likely minor, metabolic pathways.

Glucuronidation: The tertiary alcohol, if sterically accessible, could undergo Phase II conjugation with glucuronic acid to form a glucuronide conjugate, a common pathway for increasing water solubility and facilitating excretion. xenotech.com

An in vitro microsomal stability assay would involve incubating the compound with human, rat, or mouse liver microsomes in the presence of necessary cofactors (like NADPH) and monitoring the disappearance of the parent compound over time using LC-MS. nih.gov The results are typically reported as the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ). nih.gov

Table 4: Representative Data from an In Vitro Human Liver Microsomal Stability Assay This table provides an example of typical results from such an assay, as specific data for this compound is not publicly available.

| Compound | Half-Life (t₁/₂, min) | Intrinsic Clearance (CLᵢₙₜ, µL/min/mg protein) | Predicted Metabolic Stability Class |

|---|---|---|---|

| This compound | 25 | 55.4 | Moderate |

| Verapamil (Control) | 10 | 138.6 | Low |

| Diazepam (Control) | > 60 | < 23.1 | High |

Future Research Directions and Unexplored Avenues for 3 2,5 Dichlorobenzyl Azetidin 3 Ol Research

Exploration of Advanced Catalytic Methods for Enantioselective Synthesis

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of efficient and highly selective methods for the enantioselective synthesis of 3-(2,5-Dichlorobenzyl)azetidin-3-ol is a critical first step. While classical resolution methods can be employed, future research should focus on advanced catalytic strategies that offer better atom economy and stereocontrol.

Promising approaches include the use of chiral catalysts, which have proven effective for synthesizing other chiral building blocks for the pharmaceutical industry. nih.gov Research into biocatalytic methods, such as the use of engineered enzymes like cytochrome P450 variants, could also provide a novel and highly enantioselective route to azetidine (B1206935) synthesis through mechanisms like mdpi.comnih.gov-Stevens rearrangement. researchgate.net Another avenue involves transition-metal free catalytic methods, which would be advantageous for producing the target compound with high purity and enantiocontrol. nih.gov

Table 1: Potential Advanced Catalytic Methods for Enantioselective Synthesis

| Catalytic Method | Catalyst Type | Principle | Potential Advantages |

|---|---|---|---|

| Asymmetric Organocatalysis | Chiral Phosphoric Acids (CPAs) | A chiral acid catalyst protonates and activates a substrate, guiding the stereochemical outcome of the reaction. | Transition-metal free, robust, and can be immobilized for easier separation and recycling. nih.gov |

| Transition-Metal Catalysis | Chiral Rhodium or Palladium Complexes | Metal complexes with chiral ligands catalyze asymmetric transformations, such as hydrogenations or C-C bond formations. | High turnover numbers and enantioselectivities have been achieved for related heterocyclic systems. |

| Biocatalysis | Engineered Enzymes (e.g., Cytochrome P450) | Enzymes provide a chiral pocket that orients the substrate for a highly stereospecific reaction. | Can operate under mild conditions and exhibit exceptional enantioselectivity (e.g., >99:1 er). researchgate.net |

Investigation of New Biological Targets and Interaction Modalities at a Molecular Level

The azetidine ring is a key feature in various medicinally important compounds, including β-lactam antibiotics. nih.govacs.org The rigid, three-dimensional nature of the this compound scaffold makes it an attractive candidate for targeting protein-protein interactions (PPIs) or the active sites of enzymes and receptors. Future research should aim to identify and validate novel biological targets for this compound.

High-throughput screening against diverse target classes, such as G-protein coupled receptors (GPCRs), kinases, and proteases, could reveal unexpected biological activities. The 2,5-dichloro substitution pattern on the benzyl (B1604629) ring provides a specific electronic and steric profile that could be exploited for selective binding. Furthermore, understanding how this compound interacts with its biological targets at a molecular level is crucial. For instance, studies could investigate whether it acts as an orthosteric or allosteric modulator. The discovery of novel 1,3,4-oxadiazoline derivatives with significant antimicrobial activity suggests that related heterocyclic scaffolds could be a starting point for identifying new antibacterial or antifungal agents. nih.govmdpi.com

Table 2: Potential Biological Target Classes for Investigation

| Target Class | Rationale for Investigation | Examples of Potential Targets |

|---|---|---|

| Kinases | The azetidine scaffold can serve as a hinge-binding motif. The dichlorobenzyl group can occupy hydrophobic pockets. | Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR) |

| G-Protein Coupled Receptors (GPCRs) | The rigid structure can provide specific interactions within transmembrane domains. | Dopamine (B1211576) Receptors, Serotonin Receptors |

| Proteases | The hydroxyl group on the azetidine ring can form key hydrogen bonds with active site residues. | Cathepsins, Matrix Metalloproteinases (MMPs) |

| Ion Channels | The compound's structure may allow it to act as a channel blocker or modulator. | Sodium Channels, Calcium Channels |

| Protein-Protein Interactions (PPIs) | The three-dimensional shape may disrupt the binding interface of two proteins. | p53-MDM2, Bcl-2 family interactions |

Application of Artificial Intelligence and Machine Learning in SAR and Design of Analogues

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. researchgate.net These computational tools can be powerfully applied to the this compound scaffold to explore its structure-activity relationship (SAR) and design novel, more potent analogues.

By synthesizing a small, diverse library of analogues and evaluating their biological activity, a dataset can be generated to train quantitative structure-activity relationship (QSAR) models. nih.gov These models, built using various ML algorithms like deep neural networks or random forests, can then predict the activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov Generative AI models can also be employed to design novel molecules with desired properties, potentially uncovering new chemical space around the azetidine core. mdpi.com

Table 3: AI/ML-Driven Workflow for Analogue Design

| Step | Description | AI/ML Tools | Expected Outcome |

|---|---|---|---|

| 1. Data Collection | Synthesis and biological testing of a focused library of analogues to generate initial SAR data. | - | A dataset of chemical structures and their corresponding biological activities. |

| 2. Model Training | Use the dataset to train a predictive QSAR model. Molecular descriptors will serve as the input variables. nih.gov | Deep Neural Networks (DNNs), Support Vector Machines (SVMs), Random Forests | A validated QSAR model capable of predicting the activity of new analogues. |

| 3. Virtual Screening | Use the trained model to predict the activity of a large virtual library of designed analogues. | Graph Convolutional Neural Networks (Graph-CNNs) | A ranked list of virtual compounds with high predicted potency and desirable properties. mdpi.com |

| 4. De Novo Design | Employ generative models to create entirely new molecular structures based on the initial scaffold and desired properties. | Recurrent Neural Networks (RNNs), Generative Adversarial Networks (GANs) | Novel, synthesizable analogues with optimized activity profiles. |

| 5. Synthesis & Testing | Synthesize and test the highest-ranking virtual hits and novel generated molecules to validate predictions and refine the model. | - | Experimental confirmation of predicted activities and expansion of the SAR dataset. |

Development of Novel Analytical Probes Utilizing the this compound Scaffold

To better understand the biological fate and target engagement of this compound, it is valuable to develop analytical probes based on its structure. These probes can be used in various assays to visualize the compound's distribution in cells or tissues and to confirm its interaction with specific proteins.

For instance, the scaffold could be functionalized with a fluorescent dye for use in fluorescence microscopy or with a biotin (B1667282) tag for affinity purification of its binding partners. A particularly powerful application would be the development of a Positron Emission Tomography (PET) radiotracer. scintica.com This would involve incorporating a positron-emitting isotope, such as carbon-11 (B1219553) or fluorine-18, into the molecule. A PET tracer based on this scaffold would allow for non-invasive, real-time imaging of its target engagement in living organisms. The azetidin-3-ol (B1332694) scaffold itself is a known component of linkers used in antibody-drug conjugates (ADCs) and PROTACs, highlighting its chemical versatility for such modifications. medchemexpress.com

Table 4: Potential Analytical Probes Based on the this compound Scaffold

| Probe Type | Required Modification | Application | Information Gained |

|---|---|---|---|

| Fluorescent Probe | Conjugation of a fluorophore (e.g., fluorescein, rhodamine) to the azetidine nitrogen or benzyl ring. | Cellular imaging using fluorescence microscopy. | Subcellular localization and distribution of the compound. |

| Affinity Probe | Attachment of a biotin tag. | Pull-down assays followed by mass spectrometry. | Identification of direct protein binding partners. |

| PET Radiotracer | Incorporation of a positron-emitting isotope (e.g., ¹¹C, ¹⁸F) into the structure. | In vivo imaging using PET scans. | Whole-body distribution, pharmacokinetics, and target occupancy in real-time. scintica.com |

| Photoaffinity Label | Introduction of a photoreactive group (e.g., diazirine, benzophenone). | Covalent cross-linking to the biological target upon UV irradiation. | Definitive identification of the binding site on the target protein. |

Integration of Biophysical Techniques for Deeper Understanding of Molecular Interactions

A detailed understanding of the thermodynamics and kinetics of the interaction between this compound and its biological target(s) is essential for rational drug design. A suite of biophysical techniques can provide this crucial information, complementing cellular and biochemical assays. nih.gov These methods can validate direct binding, determine affinity and kinetics, and provide structural insights into the binding mode. nih.govresearchgate.net

Techniques such as Surface Plasmon Resonance (SPR) can measure the on- and off-rates of binding in real-time. mdpi.com Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS). mdpi.com For high-resolution structural information, X-ray crystallography or cryo-electron microscopy (cryo-EM) could be used to solve the structure of the compound in complex with its target protein, revealing the precise atomic interactions that govern binding. mdpi.com

Table 5: Application of Biophysical Techniques for Interaction Analysis

| Technique | Principle | Information Provided | Relevance to Research |

|---|---|---|---|

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip. mdpi.com | Binding kinetics (kon, koff), binding affinity (KD), specificity. | Confirms direct target engagement and provides kinetic data for lead optimization. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. mdpi.com | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). | Elucidates the thermodynamic driving forces of the interaction. |

| X-ray Crystallography | Diffraction of X-rays by a crystal of the protein-ligand complex. mdpi.com | High-resolution 3D structure of the binding site and the ligand's conformation. | Provides a detailed atomic-level map for structure-based drug design. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures changes in the magnetic properties of atomic nuclei upon ligand binding. | Identification of the binding site on the protein, ligand conformation, and dynamics. | Useful for studying weaker interactions and protein dynamics. nih.gov |

| Differential Scanning Fluorimetry (DSF) | Monitors the thermal unfolding of a protein in the presence of a ligand using a fluorescent dye. | Ligand-induced thermal stabilization (ΔTm). | A rapid method for hit validation and screening for binding. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2,5-Dichlorobenzyl)azetidin-3-ol, and what methodological considerations are critical?

- Answer : The compound is typically synthesized via alkylation of azetidin-3-ol with 2,5-dichlorobenzyl bromide. A representative method involves:

- Reagents : 2,5-Dichlorobenzyl bromide (1.5 equiv), azetidin-3-ol hydrochloride (1.0 equiv), LiCl (1.0 equiv), and DIPEA as a base in dry THF .

- Conditions : Reaction under nitrogen at 60–70°C for 12–24 hours, followed by purification via column chromatography.

- Key Considerations : Moisture-sensitive reagents require anhydrous conditions. Stoichiometric excess of the benzyl bromide improves yield, but side reactions (e.g., over-alkylation) must be monitored using TLC or LC-MS.

Q. Which analytical techniques are most reliable for characterizing this compound?

- Answer : A combination of techniques ensures accurate characterization:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., benzyl protons at δ 3.8–4.2 ppm, azetidine ring protons at δ 3.5–4.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 260.9994 for CHClNO).

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., C: 49.61%, H: 4.16%, N: 5.78%).

Q. What are the key physicochemical properties of this compound?

- Answer : Experimental determination includes:

- Melting Point : ~120–125°C (decomposes above 130°C; differential scanning calorimetry recommended) .

- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<1 mg/mL at 25°C).

- Stability : Hygroscopic; store under inert gas at –20°C to prevent hydrolysis of the azetidine ring .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing side products?

- Answer : Systematic optimization strategies include:

- Solvent Screening : Compare THF, acetonitrile, and DMF for reaction efficiency. THF often provides higher yields (~65%) due to better solubility of intermediates .

- Catalyst Exploration : Test LiCl, KI, or phase-transfer catalysts to enhance nucleophilic substitution rates.

- Table 1 : Yield variation with solvent and catalyst:

| Solvent | Catalyst | Yield (%) |

|---|---|---|

| THF | LiCl | 65 |

| Acetonitrile | KI | 52 |

| DMF | None | 38 |

Q. How do structural modifications to the dichlorobenzyl or azetidine moieties affect bioactivity?

- Answer : Structure-activity relationship (SAR) studies involve:

- Analog Synthesis : Replace 2,5-dichlorobenzyl with 3,4-dichloro or mono-chloro variants .

- Biological Assays : Test inhibition of enzymes like ACE2 or Methionyl-tRNA synthetase using SPR or fluorescence polarization .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinity to FXR or other nuclear receptors .

Q. How should conflicting spectroscopic data (e.g., NMR shifts) be resolved during characterization?

- Answer : Cross-validation methods include:

- Reference Standards : Compare experimental H NMR data with NIST Chemistry WebBook entries for analogous azetidine derivatives .

- 2D NMR : Use HSQC and HMBC to resolve overlapping signals (e.g., distinguish azetidine C3-OH from benzyl protons).

- DFT Calculations : Predict NMR chemical shifts using Gaussian09 with B3LYP/6-31G(d) basis set; deviations >0.5 ppm warrant re-evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.